Cobaltocen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Wissenschaftliche Forschungsanwendungen

Cobaltocene has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

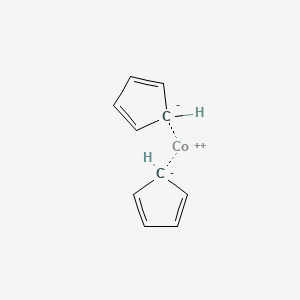

Cobaltocene, also known as Bis(cyclopentadienyl)cobalt(II), is an organocobalt compound . It primarily targets the process of energy storage and conversion . It has been found to be unusually efficient when used as a co-catalyst in reactions, directly delivering protons and electrons to the catalyst .

Mode of Action

Cobaltocene has 19 valence electrons, one more than usually found in organotransition metal complexes . This additional electron occupies an orbital that is antibonding with respect to the Co–C bonds . Many chemical reactions of Cobaltocene are characterized by its tendency to lose this “extra” electron, yielding an 18-electron cation known as cobaltocenium .

Biochemical Pathways

Cobaltocene plays a significant role in the field of organometallic chemistry . It is involved in the synthesis of a wide range of formal electron counts . The versatility of metallocenes stems from their ability to stabilize metals with a wide range of valence electron counts .

Pharmacokinetics

It is known that cobaltocene is a dark purple solid that sublimes readily slightly above room temperature . Due to the ease with which it reacts with oxygen, the compound must be handled and stored using air-free techniques .

Result of Action

The result of Cobaltocene’s action is the creation of a stable 18-electron cation known as cobaltocenium . This process is characterized by the loss of the “extra” electron from Cobaltocene . The compound’s action has potential applications in the fields of catalysis and materials chemistry .

Action Environment

The action of Cobaltocene is influenced by environmental factors such as temperature and the presence of oxygen . It sublimes readily slightly above room temperature and reacts easily with oxygen . Therefore, it must be handled and stored using air-free techniques .

Biochemische Analyse

Biochemical Properties

It is known to be a powerful electron donor and is widely used as a dopant to prepare molecular semiconductors due to its low solid-state ionization energy . The dopant improves charge injection and transport in electronic devices .

Cellular Effects

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency . This suggests that it may have some influence on cellular processes related to energy conversion.

Molecular Mechanism

It is known to act as a one-electron reducing agent in the laboratory . It reacts with carbon monoxide to prepare cobalt (I) derivative, cyclopentadienylcobalt dicarbonyl .

Temporal Effects in Laboratory Settings

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some long-term effects on cellular function.

Metabolic Pathways

It is known to act as a one-electron reducing agent in the laboratory , suggesting that it may interact with certain enzymes or cofactors.

Transport and Distribution

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some effects on its localization or accumulation.

Subcellular Localization

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some effects on its activity or function.

Vorbereitungsmethoden

Cobaltocene is typically synthesized by the reaction of sodium cyclopentadienide (NaC₅H₅) with anhydrous cobalt(II) chloride in tetrahydrofuran (THF) solution . The reaction produces sodium chloride as a byproduct, and the organometallic product is usually purified by vacuum sublimation .

Industrial production methods are similar, involving the same reactants and conditions but on a larger scale to meet commercial demands .

Analyse Chemischer Reaktionen

Cobaltocene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cobaltocenium cation, an 18-electron species.

Reduction: It acts as a one-electron reducing agent in the laboratory.

Substitution: It reacts with carbon monoxide to form cyclopentadienylcobalt dicarbonyl.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium . Major products formed include cobaltocenium salts and cobalt carbonyl complexes .

Vergleich Mit ähnlichen Verbindungen

Cobaltocene is similar to other metallocenes such as ferrocene, nickelocene, and rhodocene . it is unique due to its 19-valence electron configuration, which gives it distinct redox properties .

Ferrocene: More stable due to its 18-electron configuration.

Nickelocene: Similar structure but different reactivity due to the different metal center.

Rhodocene: Exists as a dimer due to its tendency to form C–C bonds between cyclopentadienyl rings.

These comparisons highlight the unique electronic properties of bis(cyclopentadienyl)cobalt(II) that make it valuable in various applications.

Eigenschaften

CAS-Nummer |

1277-43-6 |

|---|---|

Molekularformel |

C10H10Co |

Molekulargewicht |

189.12 g/mol |

IUPAC-Name |

cobalt(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

InChI-Schlüssel |

SNBRJOIYNQIWSZ-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

Kanonische SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Co+2] |

Aussehen |

Solid powder |

melting_point |

343 to 345 °F (NTP, 1992) |

Key on ui other cas no. |

1277-43-6 |

Physikalische Beschreibung |

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |

Piktogramme |

Flammable; Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

less than 1 mg/mL at 70.7 °F (NTP, 1992) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cobaltocene; Kobaltocen; Dicyclopentadienylcobalt; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.